1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione
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Overview
Description
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane ring with a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione can be synthesized through cyclocondensation reactions. One common method involves the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired diazinane derivative . The reaction typically proceeds under mild conditions, often in the presence of a base such as potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under visible-light-induced conditions to form corresponding formamides.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, due to the presence of the prop-2-yn-1-yl group.
Common Reagents and Conditions:
Oxidation: Molecular oxygen is commonly used as the oxidizing agent in the presence of visible light.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: The major products are formamides.
Substitution: Depending on the nucleophile, various substituted diazinane derivatives can be formed.
Scientific Research Applications
1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access . The prop-2-yn-1-yl group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares a similar prop-2-yn-1-yl group but has a different core structure.
1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Another compound with a prop-2-yn-1-yl group, known for its cytotoxic activity.
Uniqueness: 1-(prop-2-yn-1-yl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1541766-26-0 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-prop-2-ynyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h1H,3-5H2,(H,8,10,11) |
InChI Key |
OKHNQUGBDMTNKF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC(=O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
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